GDP-Fucose-Cy5

Description

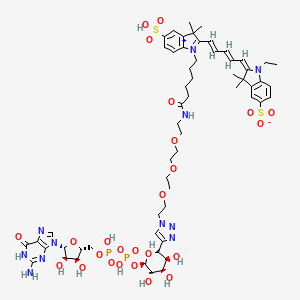

Structure

2D Structure

Properties

Molecular Formula |

C58H79N11O25P2S2 |

|---|---|

Molecular Weight |

1456.4 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |

InChI Key |

WXSWLKALKUJDGB-BPPNBVOHSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism and Application of GDP-Fucose-Cy5 in Fucosylation Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical application of GDP-Fucose-Cy5, a fluorescent analog of the natural fucose donor, guanosine diphosphate-fucose (GDP-fucose), in fucosylation assays. Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and development. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, making the enzymes that catalyze this reaction, fucosyltransferases (FUTs), attractive targets for therapeutic intervention.

Core Principle: Fluorescent Labeling of Glycoconjugates

The fundamental principle behind fucosylation assays utilizing this compound is the enzymatic transfer of the Cy5-labeled fucose moiety from the this compound donor substrate to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide. This reaction is catalyzed by a specific fucosyltransferase. The incorporation of the intensely fluorescent Cy5 dye into the acceptor molecule allows for sensitive detection and quantification of fucosyltransferase activity and the resulting fucosylated product.

The Cy5 fluorophore is a red-emitting cyanine dye with an excitation maximum around 649 nm and an emission maximum around 671 nm.[1] The fluorescent dye is conjugated to the C6 position of the fucose sugar, a modification that has been shown to be well-tolerated by a variety of fucosyltransferases, including FUT2, FUT6, FUT7, FUT8, and FUT9.[2][3] This allows for the direct and sensitive detection of fucosylated products on various platforms, such as SDS-PAGE gels and cell surfaces.[2][4]

Mechanism of Action

The enzymatic reaction follows a sequential, ordered Bi-Bi mechanism, typical for many glycosyltransferases. The fucosyltransferase first binds to the this compound donor substrate. This is followed by the binding of the acceptor substrate to the enzyme-donor complex. The enzyme then catalyzes the transfer of the Cy5-fucosyl group to a specific hydroxyl group on the acceptor molecule, forming a new glycosidic bond. Finally, the fucosylated acceptor and the GDP by-product are released from the enzyme. The enzyme is then free to catalyze another reaction cycle.

The transition state of this reaction is thought to involve a charged, sp2-hybridized oxocarbenium ion-like character at the anomeric carbon of the fucose. The presence of the bulky Cy5 dye at the C6 position of the fucose does not appear to significantly hinder the catalytic process for many FUTs, although it is always advisable to validate its use for a specific enzyme of interest.

Applications in Research and Drug Development

The use of this compound in fucosylation assays has several key applications:

-

Enzyme Activity Assays: To measure the activity of specific fucosyltransferases.

-

Inhibitor Screening: To identify and characterize inhibitors of fucosyltransferases for drug development.

-

Substrate Specificity Studies: To determine the preferred acceptor substrates for a given fucosyltransferase.

-

Detection of Fucosylated Glycoproteins: To identify and visualize fucosylated proteins in complex biological samples.

-

Cell Surface Labeling: To study the dynamics of cell surface fucosylation in living cells.

Quantitative Data Summary

The following tables summarize quantitative data obtained from fucosylation assays.

| Parameter | Enzyme | Substrate/Inhibitor | Value | Assay Method | Reference |

| IC50 | Helicobacter pylori α(1,3)-Fucosyltransferase (FucT) | GDP | 0.25 ± 0.10 mM | Fluorescence-based inhibition assay |

| Analyte | Sample Type | Condition | Fucosylation Level (%) | Assay Method | Reference |

| Transferrin | Serum | Healthy Control (0-32 years) | 7.9 ± 1.7 | Mass Spectrometry of Tryptic Glycopeptides | |

| Transferrin | Serum | SLC35C1-CDG Patient | Nearly Null | Mass Spectrometry of Tryptic Glycopeptides |

Experimental Protocols

In Vitro Fucosylation Assay for SDS-PAGE Analysis

This protocol describes a typical in vitro fucosylation reaction to label a glycoprotein with this compound for subsequent analysis by SDS-PAGE.

Materials:

-

Purified fucosyltransferase (e.g., FUT8, FUT9)

-

Acceptor glycoprotein (e.g., asialofetuin, antibodies)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂

-

SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:

-

Acceptor glycoprotein: 1-5 µg

-

This compound: 0.2 nmol

-

Fucosyltransferase: 0.2-0.5 µg

-

Assay Buffer: to a final volume of 30 µL

-

-

Negative Control: Prepare a parallel reaction mixture without the fucosyltransferase to control for non-enzymatic labeling.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes. Longer incubation times may increase labeling, but this should be optimized.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Analysis: Denature the samples by heating at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the Cy5-labeled glycoproteins using a fluorescent gel imager with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm). The total protein can be visualized by Coomassie blue or silver staining.

Fucosyltransferase Inhibition Assay

This protocol outlines a method to screen for fucosyltransferase inhibitors using a fluorescence-based readout. This specific example is adapted from an assay measuring the inhibition of H. pylori FucT by GDP.

Materials:

-

Purified fucosyltransferase (FucT)

-

GDP-fucose

-

Acceptor substrate (e.g., a fluorescently tagged oligosaccharide like MU-β-LacNAc)

-

Test inhibitor (e.g., GDP)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5 or 25 mM HEPES, pH 7.0)

-

Reaction-stopping solution (e.g., containing EDTA)

-

Hydrolysis enzymes (e.g., β-galactosidase and N-acetylhexosaminidase) to release the fluorophore from the un-fucosylated acceptor.

-

Fluorescence plate reader

Procedure:

-

Inhibitor Incubation: In a microplate well, pre-incubate the fucosyltransferase with varying concentrations of the test inhibitor for 5 minutes at room temperature.

-

Reaction Initiation: Add a "glycosylation mix" containing the acceptor substrate and GDP-fucose to initiate the fucosylation reaction. Incubate for 10 minutes at room temperature.

-

Reaction Termination and Signal Development: Add a "hydrolysis mix" containing a chelating agent (e.g., EDTA) to stop the fucosyltransferase reaction, and glycosidases that will cleave the un-fucosylated acceptor to release a fluorescent signal. Incubate for 5 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the released fluorophore. The degree of inhibition is inversely proportional to the fluorescence signal.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for an in vitro fucosylation assay using this compound.

Caption: Biosynthetic pathways of GDP-fucose, the natural donor for fucosylation.

Caption: Logical flow for determining enzyme inhibition using a fucosylation assay.

References

The Role of Fucosyltransferases in the Incorporation of GDP-Fucose-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic incorporation of the fluorescent substrate analog GDP-Fucose-Cy5 by fucosyltransferases (FUTs). It details the substrate specificities of various FUTs, provides in-depth experimental protocols for labeling glycoconjugates, and presents quantitative data to facilitate experimental design and interpretation. This document is intended to serve as a valuable resource for researchers in glycobiology, cell biology, and drug development who are interested in studying fucosylation and developing assays for fucosyltransferase activity.

Introduction to Fucosylation and Fluorescent Labeling

Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] The enzymes responsible for this modification are fucosyltransferases, which catalyze the transfer of fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule such as a glycoprotein or glycolipid.[2] Given the importance of fucosylation in health and disease, robust methods for its detection and quantification are essential.

The use of fluorescently labeled donor substrates, such as this compound, offers a powerful tool for studying fucosyltransferase activity and visualizing fucosylated glycans.[3] this compound is a fluorescent analog of the natural donor substrate where a Cy5 fluorophore is conjugated to the C6 position of the fucose.[4] This modification allows for the direct and sensitive detection of fucosylation events in vitro and in cellular contexts.

Fucosyltransferase Specificity for this compound

Several members of the fucosyltransferase family have been shown to utilize this compound as a substrate, albeit with varying efficiencies and specificities. This allows for the targeted labeling of different glycan structures. The specificities of some key fucosyltransferases are summarized below:

-

FUT2: This enzyme introduces Cy5-Fucose to terminal Galactose (Gal) residues.

-

FUT6 and FUT9: These fucosyltransferases add Cy5-Fucose to the N-acetylglucosamine (GlcNAc) residue within lactosamine structures, which can be found on both N- and O-glycans.

-

FUT7: FUT7 is known to transfer fucose to sialylated lactosamine structures.

-

FUT8: This enzyme is responsible for core fucosylation, attaching Cy5-Fucose to the innermost GlcNAc residue of N-glycans. For FUT8 to recognize its substrate, an unmodified β1,2-linked GlcNAc on the α3 arm of the N-glycan is crucial.

-

Protein O-fucosyltransferases (POFUTs): Studies with other fucose analogs suggest that POFUTs may be relatively tolerant of modifications to the GDP-fucose donor.

The ability of these enzymes to incorporate this compound enables the specific fluorescent labeling of a wide range of glycoconjugates, facilitating their detection and analysis.

Quantitative Analysis of this compound Incorporation

While comprehensive kinetic data for this compound across all fucosyltransferases is not extensively published, the available information and experimental protocols suggest that the incorporation is efficient enough for robust labeling. The following table summarizes typical reactant concentrations used in in-vitro fucosylation assays, providing a starting point for experimental optimization.

| Component | Recommended Concentration/Amount | Reference |

| Acceptor Glycoprotein | 0.1 to 5 µg | |

| This compound | 0.2 nmol (in a 30 µL reaction) | |

| Fucosyltransferase (e.g., FUT8, FUT9) | 0.5 µg | |

| Assay Buffer | 25 mM Tris, 10 mM MnCl₂, pH 7.5 | |

| Incubation Temperature | 37 °C | |

| Incubation Time | 30 - 60 minutes |

It is important to note that the optimal conditions may vary depending on the specific fucosyltransferase, the acceptor substrate, and the desired level of labeling. Therefore, titration of the enzyme and substrates is recommended to determine the optimal experimental parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to label and detect fucosylated glycoproteins.

In Vitro Labeling of Glycoproteins with this compound

This protocol describes a general method for the enzymatic labeling of a purified glycoprotein with this compound.

Materials:

-

Purified glycoprotein of interest (acceptor substrate)

-

Recombinant human fucosyltransferase (e.g., FUT8, FUT9)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5

-

Protein sample loading dye (e.g., 4X Laemmli buffer)

-

SDS-PAGE gels

-

Fluorescent gel imager with far-red detection capabilities (Excitation: ~649 nm, Emission: ~671 nm)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components:

-

Sample glycoprotein: 1-5 µg

-

GDP-Cy5-Fucose: 0.2 nmol

-

Fucosyltransferase: 0.2 - 0.5 µg

-

Assay Buffer: to a final volume of 30 µL

-

-

Negative Control: Prepare a negative control reaction by omitting the fucosyltransferase. This is crucial to ensure that the observed fluorescence is due to enzymatic incorporation.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes. Longer incubation times may slightly increase labeling but often not significantly.

-

Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Fluorescence Imaging: Image the gel using a fluorescent imager equipped with a laser and filter set suitable for Cy5 detection (e.g., excitation at 649 nm and emission at 671 nm).

-

(Optional) Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a trichloroethanol-based stain) to visualize all protein bands and confirm equal loading.

Preparation of Fluorophore-Conjugated GDP-Fucose

For researchers interested in generating their own fluorescently labeled GDP-fucose, a common method involves copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry).

Materials:

-

GDP-Azido-Fucose (GDP-N₃-Fucose)

-

Alkyne-conjugated fluorophore (e.g., Cy5-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Ascorbic acid

-

HiTrap® Q HP column or similar anion exchange column

-

Elution buffer (e.g., 25 mM Tris, pH 7.5 with a NaCl gradient)

Procedure:

-

Reaction Mixture: Mix equivalent amounts of GDP-N₃-Fucose and the alkyne-conjugated fluorophore (e.g., 5 mM each).

-

Catalyst Addition: Add CuSO₄ to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at room temperature for 2 hours.

-

Purification: Purify the fluorophore-conjugated GDP-fucose using an anion exchange column (e.g., HiTrap® Q HP). Elute the product using a linear gradient of NaCl in the elution buffer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound and fucosyltransferases.

Caption: General enzymatic reaction of fucosylation using this compound.

Caption: Standard experimental workflow for in vitro glycoprotein labeling.

Caption: Specificity of different fucosyltransferases for glycan acceptors.

Conclusion

This compound is a versatile and effective tool for the study of fucosylation. Its successful incorporation by a range of fucosyltransferases allows for the specific fluorescent labeling of diverse glycoconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at investigating the roles of fucosyltransferases and fucosylation in biological systems. The continued development and application of such chemical biology tools will undoubtedly lead to a deeper understanding of the complex world of glycobiology and may pave the way for novel therapeutic strategies targeting fucosylation pathways.

References

An In-Depth Technical Guide to the Fucose Salvage Pathway for Glycan Labeling

For Researchers, Scientists, and Drug Development Professionals

Fucosylation is a critical post-translational modification where fucose is added to glycans, influencing a wide array of biological processes from cell adhesion and signaling to immune responses.[1] The dysregulation of fucosylation is a known hallmark of various diseases, including cancer, making the pathways involved in fucose metabolism attractive targets for therapeutic intervention and the development of diagnostic tools.[1][2] This guide provides a comprehensive overview of the fucose salvage pathway and its application in metabolic glycan labeling, a powerful technique for studying and manipulating fucosylation.

The GDP-Fucose Biosynthetic Pathways

In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two primary routes: the de novo pathway and the salvage pathway.[3][4]

-

The De Novo Pathway: This is the main route, accounting for approximately 90% of the cellular GDP-fucose pool. It synthesizes GDP-L-fucose from GDP-D-mannose in the cytosol through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3).

-

The Salvage Pathway: This pathway provides a secondary mechanism for GDP-fucose synthesis, contributing about 10% of the total pool under normal conditions. It utilizes free L-fucose derived from extracellular sources or from the lysosomal degradation of endogenous glycoconjugates. The salvage pathway is a two-step process that first involves the phosphorylation of L-fucose to L-fucose-1-phosphate by fucokinase (FCSK). Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) converts L-fucose-1-phosphate into GDP-L-fucose.

The interplay between these two pathways is crucial for maintaining cellular fucosylation homeostasis. Studies have shown a mutual regulatory relationship between the enzymes of the de novo and salvage pathways.

Metabolic Glycan Labeling with Fucose Analogs

The fucose salvage pathway can be exploited for metabolic glycan labeling. This technique involves introducing chemically modified fucose analogs into cells. These analogs are taken up by the cell and processed by the salvage pathway enzymes, leading to their incorporation into newly synthesized glycoconjugates. The chemical modifications are typically small, bioorthogonal functional groups, such as azides or alkynes, which do not interfere with the natural metabolic process. Once incorporated, these "chemical reporters" can be selectively targeted with complementary probes for visualization, purification, or quantification.

This "click chemistry" approach allows for the specific detection of fucosylated glycans in various contexts, from cell lysates to living organisms. Peracetylated forms of fucose analogs are often used to enhance cell permeability.

Quantitative Data Summary

The efficiency of metabolic labeling depends on several factors, including the specific fucose analog used, its concentration, and the incubation time. The choice of analog can also influence which types of fucosylated glycans are labeled due to varying substrate specificities of fucosyltransferases.

Table 1: Common Fucose Analogs and Typical Experimental Conditions

| Fucose Analog | Bioorthogonal Group | Typical Concentration | Typical Incubation Time | Key Features |

|---|---|---|---|---|

| Peracetylated 6-Azidofucose (Ac46AzFuc) | Azide | 50-100 µM | 24-72 hours | Reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC). |

| Peracetylated 6-Alkynylfucose (Ac46AlkFuc) | Alkyne | 25-100 µM | 24-72 hours | Reacts with azides in the presence of a copper(I) catalyst (CuAAC). Some analogs like 6-Alk-Fuc can inhibit the FX enzyme, reducing endogenous fucosylation. |

| Peracetylated 7-Alkynylfucose (Ac47AlkFuc) | Alkyne | ~100 µM | 24-72 hours | Generally tolerated by most fucosyltransferases. |

| 6-Thiofucose | Thiol | Variable | Variable | Reacts with maleimides; not a click chemistry reaction. |

| 2-Deoxy-2-fluoro-L-fucose (2FFuc) | Fluoro | Variable | Variable | Acts as a potent metabolic inhibitor of fucosylation. |

Table 2: Comparative Labeling Efficiency of Fucose Analogs

| Cell Line | Analog | Relative Labeling Efficiency | Notes |

|---|---|---|---|

| Neuro2A | 6-Alk-Fuc | +++ | Efficiently labels various glycoproteins. |

| Neuro2A | 7-Alk-Fuc | + | Less efficient than 6-Alk-Fuc in this cell line. |

| Neuro2A | 6-Az-Fuc | ++++ | Higher labeling efficiency than alkynyl analogs in this cell line, but can exhibit cytotoxicity. |

| HEK-293T | Tetra-O-acetylated Fucose | High | Significant incorporation at concentrations as low as 20 µM. |

| CHO RMD | Tetra-O-acetylated Fucose | High | Effective in cells with a blocked de novo fucose synthesis pathway. |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells

This protocol describes the incorporation of a peracetylated fucose analog into glycans in cultured mammalian cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated fucose analog stock solution (e.g., Ac46AzFuc in DMSO)

-

Phosphate-buffered saline (PBS)

-

Standard cell culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Metabolic Labeling: The next day, dilute the fucose analog stock solution directly into the cell culture medium to the desired final concentration (typically 50-100 µM). Prepare a negative control by treating a separate batch of cells with an equivalent volume of the vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type, the rate of glycan turnover, and experimental goals.

-

Harvesting:

-

Adherent cells: Wash cells twice with ice-cold PBS, then detach using trypsin or a cell scraper.

-

Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

-

The harvested cell pellets can now be used for downstream applications, such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Detection of Labeled Glycans via CuAAC on Cell Lysates

This protocol details the detection of azide-labeled glycans in cell lysates using an alkyne-functionalized probe (e.g., biotin-alkyne for western blotting).

Materials:

-

Metabolically labeled cell pellet (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-functionalized detection probe (e.g., biotin-alkyne)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

-

Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant.

-

Prepare Click Reaction Master Mix: In a microfuge tube, combine the cell lysate, detection probe, CuSO4, and THPTA ligand.

-

Initiate Reaction: Add freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration is typically around 1.5 mM.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Analysis: The biotinylated proteins can now be analyzed by SDS-PAGE and western blotting using streptavidin-HRP.

Applications and Fucosylation Inhibitors

Understanding and manipulating the fucose salvage pathway has significant implications for drug development. Since altered fucosylation is linked to diseases like cancer, inhibitors of this pathway are of great interest.

Mechanisms of Inhibition:

-

Competitive Inhibition: Fucose analogs can compete with natural substrates for the active sites of enzymes in the pathway. For instance, 2F-Peracetyl fucose acts as a competitive inhibitor for fucosyltransferases.

-

Feedback Inhibition: Some analogs, once metabolized to their GDP-fucose form, can act as feedback inhibitors of the de novo pathway enzyme GMD.

-

Chain Termination/Altered Function: Incorporation of certain analogs can lead to non-functional glycans or alter their biological activity.

Conclusion

The fucose salvage pathway is not only a key component of cellular glycan metabolism but also a versatile tool for biological research and drug development. Metabolic labeling using fucose analogs provides a powerful method to visualize, identify, and quantify fucosylated glycoconjugates, offering deep insights into their roles in health and disease. The continued development of novel fucose analogs and inhibitors promises to further enhance our ability to study and therapeutically target the complex world of fucosylation.

References

- 1. benchchem.com [benchchem.com]

- 2. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Biosynthesis of GDP-Fucose: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Enzyme Kinetics, and Experimental Analysis for Drug Development Professionals, Researchers, and Scientists.

Guanosine diphosphate (GDP)-fucose is a crucial nucleotide sugar that serves as the activated donor for fucosyltransferases, enzymes that catalyze the addition of fucose to a wide array of glycoconjugates. This post-translational modification, known as fucosylation, is pivotal in numerous physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. In mammalian cells, the majority of GDP-fucose is synthesized through the de novo pathway. This guide provides a detailed technical overview of this essential metabolic route, its regulation, quantitative parameters, and key experimental protocols for its investigation.

The Core Pathway: From GDP-Mannose to GDP-Fucose

The de novo biosynthesis of GDP-fucose is a two-step enzymatic process that occurs in the cytosol, converting GDP-mannose into GDP-L-fucose.[1][2] This pathway is responsible for producing approximately 90% of the total cellular pool of GDP-fucose.[3]

The inaugural and rate-limiting step is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[4][5] This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD) , which utilizes NADP+ as a cofactor.

The second and final stage involves a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase , also known as GDP-L-fucose synthase (GFS) or in humans, TSTA3/FX. This enzyme first catalyzes the epimerization of the intermediate at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the 4'-keto group to a hydroxyl group, yielding the final product, GDP-L-fucose.

Pathway Regulation

Quantitative Data

A thorough understanding of the de novo GDP-fucose biosynthesis pathway necessitates the analysis of quantitative data, including enzyme kinetics and intracellular metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | ~28 | 0.42 | |

| GDP-mannose 4,6-dehydratase (GMD) | Porcine Thyroid | GDP-mannose | 3.3 | Not Reported | |

| GDP-L-fucose synthase (GFS/FX/TSTA3) | Human (recombinant) | GDP-4-keto-6-deoxy-D-mannose | Not Reported | Rate-limiting step is product release (~0.5 s⁻¹) |

Note: For human GDP-L-fucose synthase, the catalytic steps are significantly faster than the release of the product, GDP-L-fucose, making product dissociation the rate-determining step of the overall reaction.

Table 2: Intracellular GDP-Fucose Concentrations

| Cell Line | Condition | GDP-fucose (µM) | Reference |

| HeLa | Unsupplemented | ~10-20 | |

| HepG2 | Unsupplemented | ~10-20 | |

| CHO | Unsupplemented | ~10-20 | |

| HeLa | + 50 µM Fucose | Does not significantly increase | |

| HepG2 | + 50 µM Fucose | Does not significantly increase | |

| CHO | + 50 µM Fucose | Does not significantly increase |

Mandatory Visualizations

Experimental Protocols

Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC

This protocol outlines a method for the extraction and quantification of intracellular GDP-fucose from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solution: 75% ethanol

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 column suitable for nucleotide sugar separation

-

Mobile phase A: e.g., 100 mM potassium phosphate buffer, pH 6.0

-

Mobile phase B: e.g., 100 mM potassium phosphate buffer, pH 6.0, with 20% methanol

-

GDP-fucose standard

Methodology:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

-

Extraction: Resuspend the cell pellet in 1 mL of ice-cold 75% ethanol. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells and precipitate macromolecules.

-

Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Drying: Carefully transfer the supernatant to a new microcentrifuge tube and dry completely using a lyophilizer or vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of mobile phase A.

-

HPLC Analysis:

-

Inject a known volume (e.g., 20 µL) of the reconstituted extract onto the HPLC column.

-

Separate the nucleotide sugars using a suitable gradient of mobile phase B. For example, a linear gradient from 0% to 100% mobile phase B over 30 minutes.

-

Detect the eluting compounds by monitoring absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the GDP-fucose standard.

-

Identify the GDP-fucose peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of GDP-fucose in the sample by integrating the peak area and comparing it to the standard curve.

-

Normalize the GDP-fucose amount to the initial cell number or total protein content.

-

Protocol 2: Continuous Spectrophotometric Assay for GMD Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay to measure the activity of GDP-mannose 4,6-dehydratase (GMD) by monitoring the production of the intermediate GDP-4-keto-6-deoxy-D-mannose. The formation of the 4-keto group leads to an increase in absorbance at 340 nm.

Materials:

-

Purified recombinant GMD or cell lysate containing GMD

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

GDP-mannose stock solution (e.g., 10 mM)

-

NADP+ stock solution (e.g., 20 mM)

-

Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:

-

850 µL of Assay Buffer

-

50 µL of 10 mM GDP-mannose (final concentration: 0.5 mM)

-

50 µL of 20 mM NADP+ (final concentration: 1.0 mM)

-

-

Temperature Equilibration: Mix the contents of the cuvette by gentle pipetting and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding a known amount of purified GMD enzyme or cell lysate (e.g., 50 µL). The final volume should be 1 mL.

-

Data Acquisition: Immediately after adding the enzyme, mix by inverting the cuvette (sealed with parafilm) and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the steepest part of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:

-

A is the change in absorbance per minute (ΔA₃₄₀/min)

-

ε (epsilon) is the molar extinction coefficient for GDP-4-keto-6-deoxy-D-mannose at 340 nm (approximately 6220 M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the change in concentration of the product per minute.

-

-

Enzyme activity (in µmol/min or Units) can be calculated as: Activity (U) = (ΔA₃₄₀/min * Reaction Volume (L)) / (ε * Path Length (cm))

-

Conclusion

The de novo biosynthesis of GDP-fucose is a fundamental pathway with significant implications for cell biology and disease. A detailed understanding of its enzymes, kinetics, and regulation is paramount for the development of novel therapeutics targeting fucosylation-dependent processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricacies of this pathway and its role in health and disease. Future investigations may focus on the development of specific inhibitors for GMD and FX/TSTA3 as potential therapeutic agents for a range of conditions, from inflammatory disorders to cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning of human GDP-mannose 4,6-dehydratase and reconstitution of GDP-fucose biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Intracellular Pools and Metabolism of GDP-Fucose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine diphosphate (GDP)-L-fucose is an activated nucleotide sugar that serves as the essential donor substrate for all fucosylation reactions in mammals. Fucosylation, the enzymatic addition of a fucose monosaccharide to glycoconjugates, is a critical post-translational modification that profoundly influences a multitude of cellular processes. These include cell-cell recognition, signal transduction, immune responses, and inflammation.[1][2] Dysregulation of fucosylation is implicated in various pathological conditions, most notably in cancer progression and metastasis, making the metabolic pathways that govern the intracellular availability of GDP-fucose a key area of interest for therapeutic intervention and drug development.[2][3] This guide provides a comprehensive overview of GDP-fucose metabolism, its regulation, and detailed methodologies for its study.

GDP-Fucose Metabolism: Synthesis, Transport, and Regulation

In mammalian cells, the cytosolic pool of GDP-fucose is maintained through two primary biosynthetic pathways: the de novo pathway and the salvage pathway.[4]

The De Novo Synthesis Pathway

The de novo pathway is the principal source of cellular GDP-fucose, estimated to contribute approximately 90% of the total pool under normal physiological conditions. This pathway converts GDP-D-mannose, derived from glucose or mannose, into GDP-L-fucose through a two-enzyme, three-step process occurring in the cytosol.

-

Step 1: Dehydration. The first committed step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). GMD converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose. This reaction involves the NADP⁺-dependent oxidation at the C4 position, followed by dehydration.

-

Step 2 & 3: Epimerization and Reduction. A single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein or TSTA3), catalyzes the final two steps. It first facilitates epimerization at C3 and C5 of the intermediate, followed by an NADPH-dependent reduction at the C4 position to yield the final product, GDP-L-fucose.

The Salvage Pathway

The salvage pathway provides an alternative route for GDP-fucose synthesis, utilizing free L-fucose from either extracellular sources (e.g., diet) or intracellular turnover of fucosylated glycoconjugates in the lysosome. While contributing a smaller fraction to the total GDP-fucose pool (around 10%), this pathway is crucial and can compensate for defects in the de novo pathway.

-

Step 1: Phosphorylation. Free L-fucose is phosphorylated by fucokinase (FCSK) to generate L-fucose-1-phosphate.

-

Step 2: Guanylylation. L-fucose-1-phosphate is subsequently converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).

Intracellular Transport

Once synthesized in the cytosol, GDP-fucose must be transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER), where most fucosyltransferases reside.

-

Golgi Transport: The primary transporter of GDP-fucose from the cytosol into the Golgi lumen is the solute carrier family 35 member C1 (SLC35C1). This protein functions as an antiporter, exchanging cytosolic GDP-fucose for luminal GMP. Mutations in the SLC35C1 gene are the cause of Leukocyte Adhesion Deficiency type II (LAD II), a rare congenital disorder of glycosylation, underscoring its critical role.

-

ER Transport: The mechanism for GDP-fucose transport into the ER is less clear. While O-fucosylation occurs in the ER, and thus requires a supply of GDP-fucose, a dedicated ER transporter in mammals has not been definitively identified. Evidence suggests that at least one other transport mechanism must exist, as cells lacking SLC35C1 can still perform some fucosylation.

Regulation of GDP-Fucose Pools

The intracellular concentration of GDP-fucose is tightly regulated to meet cellular demands without causing toxicity.

-

Feedback Inhibition: The de novo pathway is subject to allosteric feedback inhibition. The final product, GDP-L-fucose, directly inhibits the activity of GMD, the first enzyme in the pathway. This is a primary mechanism for maintaining homeostasis; when GDP-fucose levels are high (e.g., from an influx of exogenous fucose feeding the salvage pathway), the de novo pathway is suppressed.

-

Substrate Availability: The synthesis of GDP-fucose is also dependent on the availability of precursors like GDP-mannose. However, studies have shown that increasing the concentration of mannose does not necessarily lead to a proportional increase in GDP-fucose, suggesting that feedback inhibition is the dominant regulatory mechanism.

-

Compartmentalization: Emerging evidence suggests that GDP-fucose may exist in distinct, non-homogeneous intracellular pools, with the origin of the fucose (de novo vs. salvage) potentially influencing its subsequent utilization by different fucosyltransferases. This hypothesis proposes that localized concentrations of GDP-fucose near specific enzymes could create functional channels, though the precise mechanisms remain under investigation.

Quantitative Data on Intracellular GDP-Fucose Pools

The concentration of GDP-fucose can vary significantly between cell types and under different experimental conditions, such as supplementation with exogenous fucose.

| Cell Line | Condition | GDP-Fucose Concentration (µM) | Method of Quantification | Reference |

| HEK293T | Wildtype, Basal | ~15-20 | HPLC | |

| HEK293T | Wildtype, +5 mM Fucose (24h) | ~100-120 | HPLC | |

| HEK293T | SLC35C1 KO, Basal | ~15-20 | HPLC | |

| HEK293T | SLC35C1 KO, +5 mM Fucose (24h) | ~250-300 | HPLC | |

| HepG2 | Wildtype, Basal | ~10-15 | HPLC | |

| C1TSTA3KO | +1 mM Fucose | ~2000-3000 | HPLC | |

| Various | Not Specified | 10-10,000 nM range detectable | Time-resolved fluorescence assay |

Note: Concentrations are approximate, derived from graphical data in some references, and intended for comparative purposes.

Experimental Protocols

Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC

This protocol outlines a method for extracting and quantifying GDP-fucose from cultured mammalian cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured mammalian cells (e.g., 1-5 x 10⁶ cells per sample)

-

Cold Phosphate-Buffered Saline (PBS)

-

Extraction Buffer: Cold 75% Acetonitrile / 25% Water

-

GDP-Fucose standard (for standard curve)

-

Internal standard (optional, e.g., UDP-arabinose)

-

HPLC system with an anion-exchange or reverse-phase column and UV detector (254 nm or 262 nm)

Methodology:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Metabolite Extraction: Add 500 µL of ice-cold Extraction Buffer to the cell pellet or plate. Scrape cells (if adherent) and transfer the suspension to a microcentrifuge tube.

-

Lysis: Vortex the suspension vigorously for 1 minute and incubate on ice for 10 minutes to ensure cell lysis and protein precipitation.

-

Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotide sugars, to a new clean tube.

-

Drying: Dry the supernatant completely using a vacuum centrifuge (SpeedVac).

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of HPLC mobile phase A or sterile water.

-

HPLC Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate nucleotide sugars using a gradient elution program appropriate for the column (e.g., a gradient of a high-salt buffer for anion-exchange).

-

Detect GDP-fucose by monitoring absorbance at 254 nm or 262 nm.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the GDP-fucose standard.

-

Identify the GDP-fucose peak in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the concentration by integrating the peak area and comparing it to the standard curve. Normalize the result to the initial cell number or total protein content.

-

References

Methodological & Application

Application Notes and Protocols for In Vitro Glycoprotein Labeling using GDP-Fucose-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification of glycoproteins and glycolipids, playing a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses. The ability to specifically label and detect fucosylated glycans is essential for understanding their function and for the development of novel therapeutics. GDP-Fucose-Cy5 is a fluorescent analog of guanosine diphosphate fucose (GDP-Fucose) that serves as a donor substrate for fucosyltransferases (FUTs). This allows for the direct and sensitive fluorescent labeling of fucosylated glycoproteins in vitro, facilitating their detection and quantification.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro glycoprotein labeling experiments.

Principle of the Assay

The in vitro labeling of glycoproteins with this compound is based on an enzymatic reaction catalyzed by a fucosyltransferase. The fucosyltransferase recognizes and specifically transfers the Cy5-labeled fucose moiety from the this compound donor substrate to an acceptor glycan on the target glycoprotein. The resulting glycoprotein is covalently labeled with the Cy5 fluorophore, which can be detected using standard fluorescence imaging techniques.[3][4]

Applications

-

Fluorescent Labeling of Glycoproteins: Directly label purified glycoproteins or glycoproteins in complex biological samples for subsequent analysis.

-

Detection of Fucosyltransferase Activity: Assess the activity and specificity of different fucosyltransferases by monitoring the incorporation of Cy5-fucose onto a known acceptor substrate.

-

Quantification of Fucosylation: Determine the level of fucosylation on a specific glycoprotein.

-

Characterization of Glycan Structures: In conjunction with specific fucosyltransferases, elucidate the presence of specific glycan epitopes that can be fucosylated.

-

Drug Discovery and Development: Screen for inhibitors or modulators of fucosyltransferases, which are potential therapeutic targets in various diseases, including cancer and inflammation.

Required Materials

Reagents:

-

This compound

-

Target glycoprotein(s)

-

Recombinant fucosyltransferase (e.g., FUT8, FUT9)

-

Assay Buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5)

-

Protein Sample Loading Dye

-

SDS-PAGE gels

-

Coomassie Blue or other protein stain

-

Deionized water

Equipment:

-

Incubator or water bath (37°C)

-

Electrophoresis system

-

Fluorescent gel imager with far-red fluorescence channel (Excitation: ~649 nm, Emission: ~671 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Protocol 1: Standard In Vitro Glycoprotein Labeling

This protocol outlines the general procedure for labeling a purified glycoprotein with this compound.

1. Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube as described in the table below. It is recommended to prepare a master mix if multiple reactions are being performed.

-

Include a negative control reaction that omits the fucosyltransferase to ensure that the labeling is enzyme-dependent.

| Component | Volume | Final Concentration/Amount |

| Target Glycoprotein | Variable | 0.1 - 5 µg |

| This compound | Variable | 0.2 nmol |

| Fucosyltransferase | Variable | 0.5 µg |

| 10X Assay Buffer | 3 µL | 1X |

| Deionized Water | Up to 30 µL | - |

| Total Volume | 30 µL |

2. Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reaction mixture at 37°C for 60 minutes.

3. Reaction Termination:

-

Stop the reaction by adding an appropriate volume of protein sample loading dye (e.g., 10 µL of 4X loading dye).

-

Heat the samples at 95-100°C for 5 minutes.

4. Analysis:

-

Separate the labeled glycoprotein by SDS-PAGE.

-

Visualize the fluorescently labeled glycoprotein using a gel imager equipped with a Cy5 filter set.

-

After fluorescence imaging, the gel can be stained with Coomassie Blue or a similar protein stain to visualize the total protein.

Protocol 2: Enhancing Labeling Efficiency

For glycoproteins that may have existing fucose residues or sialic acid caps that could hinder labeling, the following pre-treatment steps can be performed.

1. Removal of Existing Fucose (Defucosylation):

-

To increase the number of available sites for Cy5-fucose labeling, existing fucose residues can be removed using α-L-Fucosidase.

-

Incubate the glycoprotein with α-L-Fucosidase in its recommended buffer (typically active at a lower pH, e.g., pH 4.5) prior to the labeling reaction.

-

After the fucosidase treatment, adjust the buffer conditions to be optimal for the fucosyltransferase reaction (e.g., pH 7.5 with MnCl₂).

2. Removal of Sialic Acids (Desialylation):

-

Some fucosyltransferases, like FUT9, do not recognize sialylated lactosamine.

-

To improve labeling with such enzymes, pre-treat the glycoprotein with a neuraminidase (sialidase) to remove terminal sialic acids.

-

The neuraminidase treatment can often be performed in the same buffer as the subsequent fucosyltransferase reaction.

Data Presentation

Table 1: Quantitative Parameters for In Vitro Labeling

| Parameter | Value | Reference |

| Target Glycoprotein Amount | 0.1 - 5 µg | |

| This compound Amount | 0.2 nmol | |

| Fucosyltransferase Amount | 0.5 µg | |

| Final Reaction Volume | 30 µL | |

| Incubation Temperature | 37 °C | |

| Incubation Time | 60 minutes | |

| Cy5 Excitation Wavelength | ~649 nm | |

| Cy5 Emission Wavelength | ~671 nm |

Table 2: Fucosyltransferase Specificity

| Fucosyltransferase | Substrate Specificity | Reference |

| FUT2 | Transfers fucose to terminal Galactose residues. | |

| FUT6 | Transfers fucose to the GlcNAc residue in both lactosamine and sialyllactosamine structures. | |

| FUT7 | Transfers fucose specifically to the GlcNAc residue in sialyllactosamine structures. | |

| FUT8 | Transfers fucose to the innermost GlcNAc residue of N-glycans (core fucosylation). | |

| FUT9 | Transfers fucose to the GlcNAc residue in terminal lactosamine structures. |

Visualizations

Caption: Workflow for in vitro glycoprotein labeling.

Caption: Fucosyltransferase-mediated labeling reaction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inactive enzyme | Ensure proper storage and handling of the fucosyltransferase. Test enzyme activity with a positive control substrate. |

| Incompatible fucosyltransferase/glycan structure | Verify that the chosen fucosyltransferase can recognize the glycan structures present on the target glycoprotein. Refer to Table 2 for specificities. | |

| Existing fucosylation or sialylation | Pre-treat the glycoprotein with α-L-Fucosidase or neuraminidase as described in Protocol 2. | |

| Suboptimal reaction conditions | Optimize incubation time, temperature, and reagent concentrations. | |

| High background fluorescence | Non-specific binding of this compound | Ensure the negative control (no enzyme) shows minimal signal. If not, consider purification of the labeled glycoprotein after the reaction (e.g., gel filtration) to remove unincorporated probe. |

| Contaminants in the sample | Use highly purified glycoprotein samples. |

Conclusion

The this compound protocol provides a robust and sensitive method for the in vitro labeling of fucosylated glycoproteins. By selecting the appropriate fucosyltransferase and optimizing reaction conditions, researchers can effectively label, detect, and quantify fucosylation on a wide range of glycoproteins. This methodology is a valuable tool for basic research and for the development of diagnostics and therapeutics targeting glycan-mediated biological processes.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Surface Glycan Imaging with GDP-Fucose-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in a myriad of biological processes including cell adhesion, signaling, and immune responses. The ability to visualize and quantify fucosylated glycans on the cell surface is essential for understanding their function in both health and disease, and for the development of novel therapeutics. GDP-Fucose-Cy5 is a fluorescently labeled nucleotide sugar that serves as a powerful tool for the direct and sensitive imaging of fucosylated glycans in live cells and in vitro.

This document provides detailed application notes and protocols for the use of this compound in cell surface glycan imaging. It is intended for researchers, scientists, and drug development professionals who wish to employ this technique in their studies.

Principle of Detection:

This compound is a substrate for fucosyltransferases (FUTs), enzymes that catalyze the transfer of fucose from GDP-fucose to acceptor glycans on glycoproteins and glycolipids.[1][2] By introducing this compound to cells or in vitro assays, the Cy5 fluorophore is covalently incorporated into the glycan structures. The intense fluorescence of Cy5 allows for the direct visualization and quantification of fucosylation events using fluorescence microscopy or other fluorescence-based detection methods.[3] This method of metabolic glycoengineering allows for the labeling of glycans in their native cellular context.[4]

Product Information

| Property | Value |

| Product Name | Guanosine Diphosphate-Fucose-Cyanine5 (this compound) |

| Molecular Formula | C₅₃H₆₇N₁₁O₂₅P₂S₂ |

| Appearance | Lyophilized solid |

| Excitation Wavelength | ~649 nm[3] |

| Emission Wavelength | ~671 nm |

| Storage | Store at -20°C, protected from light |

Biological Pathway: Fucosylation

The incorporation of fucose into glycans is primarily managed by two pathways: the de novo synthesis pathway and the salvage pathway. This compound is utilized by the salvage pathway.

Application 1: In Vitro Glycoprotein Labeling

This protocol is designed for the enzymatic labeling of purified glycoproteins or other acceptor molecules in a cell-free system.

Experimental Workflow: In Vitro Labeling

Materials

-

This compound

-

Purified glycoprotein (e.g., asialofetuin)

-

Recombinant fucosyltransferase (e.g., FUT8, FUT9)

-

Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)

-

SDS-PAGE reagents

-

Fluorescence gel imager with Cy5 excitation/emission filters

-

Protein stain (e.g., Coomassie Brilliant Blue)

Protocol

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components. It is recommended to prepare a master mix if multiple reactions are being performed.

| Component | Final Concentration/Amount |

| Purified Glycoprotein | 1-5 µg |

| Recombinant Fucosyltransferase | 0.1-0.5 µg |

| This compound | 0.1-1 µM |

| 10X Assay Buffer | 1X |

| Nuclease-free water | to final volume |

| Total Volume | 20-50 µL |

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. For kinetic studies, time points can be taken at various intervals.

-

Reaction Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: a. Separate the reaction products by SDS-PAGE. b. Visualize the fluorescently labeled glycoproteins using a gel imager equipped with a Cy5 filter set (Excitation: ~650 nm, Emission: ~670 nm). c. After imaging, stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the total protein content and confirm equal loading.

Controls

-

Negative Control 1 (No Enzyme): Omit the fucosyltransferase from the reaction to ensure that labeling is enzyme-dependent.

-

Negative Control 2 (No this compound): Omit this compound to check for any background fluorescence from the protein or other reaction components.

-

Positive Control: Use a glycoprotein known to be a substrate for the chosen fucosyltransferase.

Application 2: Live Cell Imaging of Cell Surface Glycans

This protocol describes the metabolic labeling and imaging of fucosylated glycans on the surface of live cultured cells.

Experimental Workflow: Live Cell Imaging

Materials

-

This compound

-

Cultured cells of interest

-

Cell culture medium appropriate for the cell line

-

Imaging plates or coverslips

-

Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer

-

Fluorescence microscope with a Cy5 filter set and environmental chamber (for long-term imaging)

-

(Optional) Nuclear stain (e.g., Hoechst 33342) or other cellular markers

Protocol

-

Cell Seeding: Seed cells onto imaging-quality glass-bottom dishes or coverslips at a density that will allow for individual cell imaging. Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.

-

Metabolic Labeling: a. Prepare a stock solution of this compound in nuclease-free water or a suitable buffer. b. Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for each cell type. c. Replace the existing medium with the labeling medium containing this compound.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal incubation time will vary depending on the cell type and the turnover rate of its surface glycans.

-

Washing: a. Gently aspirate the labeling medium. b. Wash the cells 2-3 times with pre-warmed PBS or a suitable imaging buffer to remove any unincorporated this compound.

-

Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a Cy5 filter set. c. (Optional) For co-localization studies, cells can be co-stained with other live-cell compatible fluorescent dyes, such as a nuclear stain.

Controls

-

Unlabeled Control: Cells cultured in the absence of this compound to determine the level of background autofluorescence.

-

Competition Control: Co-incubate cells with this compound and an excess of unlabeled GDP-Fucose. A significant reduction in the Cy5 signal would indicate specific incorporation through the fucosylation pathway.

Data Presentation

Fucosyltransferase Activity with this compound (Hypothetical Data)

| Fucosyltransferase | Acceptor Substrate | Relative Labeling Efficiency (%) | Notes |

| FUT2 | Terminal Galactose | +++ | Introduces Cy5-Fucose to terminal Gal residues. |

| FUT6 | N-acetyllactosamine | ++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |

| FUT7 | N-acetyllactosamine | ++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |

| FUT8 | Core N-glycan GlcNAc | ++ | Introduces Cy5-Fucose to the innermost GlcNAc of N-glycans. |

| FUT9 | N-acetyllactosamine | +++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |

This table presents hypothetical relative efficiencies based on known substrate specificities. Actual efficiencies may vary depending on experimental conditions.

Recommended Labeling Conditions for Different Cell Lines (Example)

| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Expected Signal Intensity |

| HEK293T | 1 - 5 | 24 - 48 | Moderate to High |

| HeLa | 2 - 10 | 48 - 72 | Moderate |

| Jurkat | 5 - 15 | 48 - 72 | Low to Moderate |

| CHO | 1 - 5 | 24 - 48 | High |

These are starting recommendations. Optimal conditions should be determined for each specific cell line and experimental setup.

Troubleshooting

Logical Troubleshooting Workflow

| Problem | Possible Cause | Suggested Solution |

| Low or No Signal | Inactive this compound | Ensure proper storage at -20°C and protection from light. Prepare fresh stock solutions. |

| Low fucosyltransferase activity | Use a fresh enzyme aliquot. Confirm enzyme activity with a positive control substrate. | |

| Low fucosylation in the cell line | Choose a cell line known to have high levels of fucosylation or transfect with a fucosyltransferase. | |

| Insufficient incubation time or concentration | Optimize the concentration of this compound and the incubation time. | |

| Incorrect imaging settings | Ensure the correct filter set for Cy5 is being used and optimize the exposure time. | |

| High Background | Incomplete removal of unincorporated probe | Increase the number and duration of washing steps. |

| This compound concentration is too high | Perform a titration to find the optimal concentration with the best signal-to-noise ratio. | |

| Cellular autofluorescence | Image an unlabeled control to assess the level of autofluorescence and subtract it from the labeled samples. |

References

Application Note: Fucosyltransferase Activity Assay Using GDP-Fucose-Cy5

Introduction

Fucosylation is a crucial post-translational modification where a fucose sugar is added to glycans, proteins, or lipids. This process is catalyzed by fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule.[1] Aberrant fucosylation is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and microbial infections, making FUTs significant targets for drug discovery and development.[1] This application note describes a robust and sensitive fluorescence-based assay for measuring the activity of various fucosyltransferases using a cyanine 5 (Cy5)-labeled GDP-fucose donor substrate.

The assay relies on the enzymatic transfer of Cy5-labeled fucose from GDP-Fucose-Cy5 to a suitable acceptor substrate by a fucosyltransferase. The resulting fucosylated product is fluorescently labeled, allowing for easy detection and quantification. This method provides a direct and non-radioactive alternative for studying enzyme kinetics, screening for inhibitors, and characterizing the substrate specificity of different FUTs.[2][3]

Principle of the Assay

The core of this assay is the fucosyltransferase-catalyzed reaction where a Cy5-labeled fucose moiety is transferred from the donor substrate, this compound, to a specific acceptor substrate. The acceptor can be a glycoprotein, glycolipid, or a specific oligosaccharide. The incorporation of the Cy5 fluorophore into the acceptor substrate allows for the detection of the product using methods such as SDS-PAGE with fluorescence imaging or other fluorescence-based detection platforms. The intensity of the fluorescent signal is directly proportional to the fucosyltransferase activity.

Materials and Methods

Reagents and Buffers

| Reagent/Buffer | Component | Concentration |

| Assay Buffer | Tris-HCl, pH 7.5 | 25 mM |

| Manganese Chloride (MnCl₂) | 10 mM | |

| Enzyme | Recombinant Fucosyltransferase (e.g., FUT8, FUT9) | 0.2 - 0.5 µg |

| Donor Substrate | This compound | 0.2 nmol |

| Acceptor Substrate | Glycoprotein (e.g., Fetuin, Asialofetuin) | 1 - 5 µg |

| Stop Solution | 4X SDS-PAGE Loading Buffer | 1X final concentration |

Experimental Workflow

The general workflow for the fucosyltransferase activity assay is depicted below.

Caption: General workflow for the fucosyltransferase activity assay.

Protocols

Protocol 1: Fucosyltransferase Activity Assay using a Glycoprotein Acceptor

This protocol describes the measurement of fucosyltransferase activity using a glycoprotein, such as fetal bovine fetuin, as the acceptor substrate.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

-

Assay Buffer (to a final volume of 30 µL)

-

Acceptor Substrate (1-5 µg of glycoprotein)[2]

-

Fucosyltransferase (0.2 - 0.5 µg)

-

-

Prepare a negative control reaction by omitting the fucosyltransferase.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 0.2 nmol of this compound to the reaction mixture.

-

Gently mix the components.

-

Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme and should be determined empirically to ensure the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.

-

-

Analysis:

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel.

-

After electrophoresis, visualize the fluorescently labeled glycoprotein product using a fluorescent gel imager with excitation and emission wavelengths appropriate for Cy5 (approximately 649 nm and 671 nm, respectively).

-

The gel can also be stained with a total protein stain (e.g., Coomassie Blue or silver stain) to visualize all protein bands.

-

Protocol 2: Assay for Screening Fucosyltransferase Inhibitors

This protocol can be adapted to screen for potential inhibitors of fucosyltransferases.

-

Pre-incubation with Inhibitor:

-

Set up the reaction mixture as described in Protocol 1, Step 1.

-

Add the potential inhibitor at various concentrations to the reaction tubes.

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

-

Reaction and Analysis:

-

Initiate the reaction by adding this compound and proceed with the incubation and analysis steps as described in Protocol 1.

-

A decrease in the fluorescent signal of the product compared to a control without the inhibitor indicates inhibitory activity.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Data Presentation

Table 1: Typical Reaction Components for Fucosyltransferase Assay

| Component | Stock Concentration | Volume per Reaction | Final Concentration/Amount |

| Assay Buffer (2X) | 50 mM Tris, 20 mM MnCl₂ | 15 µL | 25 mM Tris, 10 mM MnCl₂ |

| Acceptor Substrate | 1 mg/mL | 1-5 µL | 1-5 µg |

| Fucosyltransferase | 0.1 mg/mL | 2-5 µL | 0.2-0.5 µg |

| This compound | 100 µM | 2 µL | ~6.7 µM (0.2 nmol) |

| Nuclease-free water | - | Up to 30 µL | - |

| Total Volume | 30 µL |

Signaling Pathway and Logical Relationships

The enzymatic reaction catalyzed by fucosyltransferase is a key step in the biosynthesis of various glycan structures. For example, the synthesis of Lewis X and sialyl Lewis X structures involves the sequential action of several glycosyltransferases, including fucosyltransferases.

Caption: Simplified pathway of Lewis antigen biosynthesis.

Conclusion

The fucosyltransferase activity assay using this compound provides a sensitive, specific, and non-radioactive method for studying these important enzymes. The protocols outlined in this application note can be readily adapted for various research applications, including enzyme characterization, inhibitor screening, and investigating the role of fucosylation in biological systems. The use of a fluorescent donor substrate simplifies the detection process and allows for higher throughput compared to traditional methods.

References

Application Notes and Protocols for Live-Cell Imaging with GDP-Fucose-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to N-glycans, O-glycans, and glycolipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Altered fucosylation is a known hallmark of various diseases, most notably cancer, making the visualization and quantification of this process in living cells a powerful tool for both basic research and therapeutic development.

GDP-Fucose-Cy5 is a fluorescent analog of guanosine diphosphate fucose (GDP-Fucose), the universal donor substrate for fucosyltransferases (FUTs). This probe enables the direct, one-step fluorescent labeling of fucosylated glycans in living cells. By bypassing the salvage pathway, this compound is directly utilized by FUTs within the Golgi apparatus, providing a specific and efficient method for visualizing fucosylation dynamics in real-time. The Cy5 fluorophore, a bright, far-red dye, offers the advantage of minimal autofluorescence from biological samples, leading to enhanced image clarity and contrast.[1]

Fucosylation Signaling Pathway

In mammalian cells, GDP-Fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This is the principal route for GDP-Fucose synthesis, starting from GDP-Mannose. The conversion is a two-step enzymatic process catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[2]

-

Salvage Pathway: This pathway utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates. Fucose is phosphorylated by fucose kinase (FUK) and then converted to GDP-Fucose by GDP-fucose pyrophosphorylase (FPGT).

Once synthesized in the cytoplasm, GDP-Fucose is transported into the Golgi apparatus by a specific transporter (SLC35C1).[3] Inside the Golgi, various fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-Fucose to acceptor glycans on proteins and lipids. This compound directly enters this final stage of the pathway.

Experimental Workflow for Live-Cell Imaging

The general workflow for live-cell imaging with this compound involves several key stages, from cell preparation to image acquisition and analysis. A crucial and often challenging step is the delivery of the charged this compound molecule across the cell membrane into the cytoplasm.

Application Notes

Advantages of this compound:

-

Direct Labeling: As a direct substrate for fucosyltransferases, it provides a more direct readout of fucosylation activity compared to metabolic labeling with fucose analogs, which rely on the salvage pathway.

-

High Specificity: The enzymatic incorporation by FUTs ensures high specificity for fucosylated glycans.

-

Far-Red Fluorophore: Cy5's excitation and emission in the far-red spectrum (approx. 649 nm and 671 nm, respectively) minimizes cellular autofluorescence, resulting in a high signal-to-noise ratio.[1]

-

Live-Cell Compatibility: Enables the study of dynamic fucosylation processes in real-time within a physiological context.

Potential Applications:

-

Cancer Research: Investigate aberrant fucosylation in cancer cell lines and patient-derived organoids.

-

Drug Discovery: Screen for inhibitors of fucosyltransferases or compounds that modulate the fucosylation pathway.

-

Immunology: Study the role of fucosylation in immune cell trafficking and activation.

-

Developmental Biology: Visualize the spatio-temporal dynamics of fucosylation during embryonic development, as demonstrated in zebrafish models.[4]

Experimental Protocols

Note: The following protocol is a general guideline. Optimal conditions, particularly probe concentration, delivery method, and incubation time, must be determined empirically for each cell type and experimental setup.

1. Materials

-

This compound (lyophilized powder)

-

Adherent mammalian cell line of interest

-

Appropriate complete cell culture medium

-

Imaging-grade glass-bottom dishes or plates

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Chosen delivery reagent/system (e.g., electroporation cuvettes, microinjection needles, cell-penetrating peptides)

-

Fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2) and a Cy5 filter set.

2. Cell Preparation

-

The day before the experiment, seed cells onto imaging-grade glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging.

-

Incubate cells overnight under standard culture conditions (37°C, 5% CO2).

3. Probe Preparation and Delivery

-

Probe Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Probe Delivery: this compound is a charged molecule and does not readily cross the cell membrane. An appropriate delivery method is critical.

-

Microinjection: Directly inject the probe into the cytoplasm. This method is precise but low-throughput.

-

Electroporation: Use an electroporator to transiently permeabilize the cell membrane, allowing the probe to enter. This is a higher-throughput method but can affect cell viability.

-

Bead Loading: Incubate cells with micro-scale glass beads and the probe. Agitation causes transient membrane damage, allowing probe entry.

-

Cell-Penetrating Peptides (CPPs) or other permeabilizing agents: These can be used to facilitate the uptake of charged molecules. This approach is less invasive but may require optimization of the CPP and its concentration.

-

4. Labeling and Incubation

-

Immediately following the chosen delivery method, replace the medium with fresh, pre-warmed complete culture medium.

-

Incubate the cells for a period ranging from 1 to 24 hours to allow for the enzymatic incorporation of this compound into glycans. The optimal incubation time is a critical parameter to determine experimentally.

-

During incubation, protect the cells from light to prevent photobleaching of the Cy5 dye.

5. Imaging

-

Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any extracellular probe and reduce background fluorescence.

-

Add fresh imaging medium to the dish.

-

Transfer the dish to the pre-warmed, environmentally controlled stage of the fluorescence microscope.

-

Acquire images using a Cy5 filter set.

-

Minimize light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and the shortest exposure time that provide a good signal-to-noise ratio.

Quantitative Data and Recommended Parameters

The following table summarizes key quantitative parameters for live-cell imaging with this compound. Note that values for concentration and incubation time are suggested starting points and require optimization.

| Parameter | Recommended Value / Range | Notes |

| This compound Stock Conc. | 1 - 10 mM in sterile water | Aliquot and store at -20°C or -80°C, protected from light. |